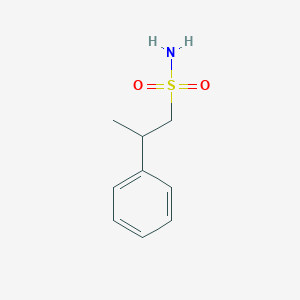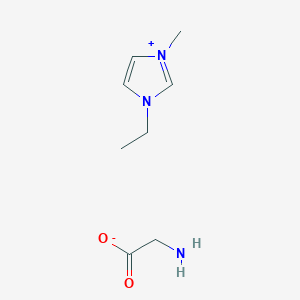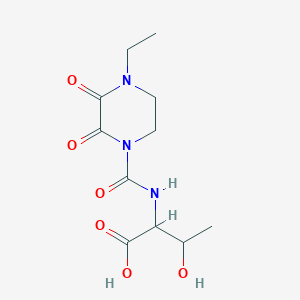
Cefbuperazone side chain
Overview
Description
Cefbuperazone is a semisynthetic cephamycin antibiotic. It is characterized by the presence of a methylthiotetrazole ring at position 3 of the dihydrothiazine ring and a dioxopiperazine ring as a side chain . This structure is similar to those of cefoperazone and piperacillin . Cefbuperazone is known for its broad-spectrum antibacterial activity and is particularly effective against beta-lactamase-producing bacteria .
Preparation Methods
The preparation of cefbuperazone involves several synthetic routes and reaction conditions. One method includes the methyl esterification of D-threonine, followed by the preparation of DEPT-OMe and DEPT-OMe-OP . Another method involves the protection of 7beta-amino-7alpha-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)S-methyl]-3-cephalosporin-en-4-carboxylic acid diphenyl methyl ester (7-MAC) with an amino group protective agent to obtain 7-MAC silane . The cefbuperazone side chain is then reacted with a halide to obtain cefbuperazone lateral chain acyl halide . The final step involves reacting 7-MAC silane with cefbuperazone lateral chain acyl halide to obtain cefbuperazone . These methods are designed to be simple, safe, and suitable for industrial-scale production .
Chemical Reactions Analysis
Cefbuperazone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halides, protective agents like hexamethyl disilylamine, trimethyl chlorosilane, and N,O-bis(trimethylsilyl)acetamide . The major products formed from these reactions include cefbuperazone diphenyl methyl ester and cefbuperazone . The reaction conditions are typically mild and designed to ensure high yield and purity of the final product .
Scientific Research Applications
Cefbuperazone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of cephamycin antibiotics . In biology and medicine, cefbuperazone is used to study the mechanisms of bacterial resistance and the development of new antibacterial agents . It is also used in industrial applications for the large-scale production of cephamycin antibiotics . The compound’s broad-spectrum antibacterial activity makes it a valuable tool in various research fields .
Mechanism of Action
Cefbuperazone exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The presence of the methylthiotetrazole ring and dioxopiperazine ring enhances its stability against beta-lactamase enzymes, making it effective against beta-lactamase-producing bacteria .
Comparison with Similar Compounds
Cefbuperazone is similar to other cephamycin antibiotics such as cefoperazone and piperacillin . it is unique due to its specific side chain structure, which includes a methylthiotetrazole ring and a dioxopiperazine ring . This structure provides enhanced stability against beta-lactamase enzymes and broad-spectrum antibacterial activity . Other similar compounds include cefuroxime, which has an α-iminomethoxy group at the C-7 side chain, and cefoxitin, which has a methoxy group at the C-7 position .
Properties
IUPAC Name |
2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O6/c1-3-13-4-5-14(9(17)8(13)16)11(20)12-7(6(2)15)10(18)19/h6-7,15H,3-5H2,1-2H3,(H,12,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSHILPNZJXHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate](/img/structure/B3283327.png)





![Tert-butyl 2-[(2,2-dimethylpropyl)amino]acetate](/img/structure/B3283376.png)
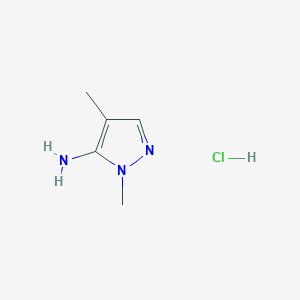
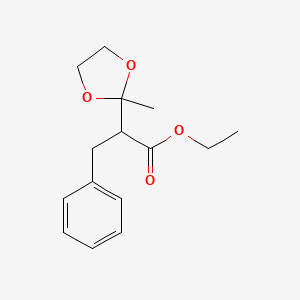
![Ethyl[1-(4-fluorophenyl)ethyl]amine](/img/structure/B3283421.png)
